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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylpyrazine

Cat. No.: B1501785 Get Quote

An In-Depth Technical Guide to 5-Bromo-2,3-dimethylpyrazine: Properties, Synthesis, and

Applications

Executive Summary
5-Bromo-2,3-dimethylpyrazine is a halogenated heteroaromatic compound of significant

interest in synthetic and medicinal chemistry. As a derivative of pyrazine, a structural motif

found in numerous biologically active molecules and flavor compounds, it serves as a versatile

building block for the synthesis of more complex chemical entities.[1] The presence of a

bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the

methyl groups influence the molecule's electronic properties and steric profile. This guide

provides a comprehensive overview of its chemical structure, physicochemical properties,

spectroscopic signature, a validated synthesis protocol, and its current and potential

applications for researchers in drug discovery and materials science.

Introduction to Pyrazines in Chemical Research
Pyrazines are a class of six-membered aromatic heterocycles containing two nitrogen atoms at

positions 1 and 4.[2] This structural unit is prevalent in many natural products, contributing to

the characteristic aromas of roasted foods, coffee, and cocoa.[3] Beyond their sensory

properties, pyrazine derivatives are crucial scaffolds in medicinal chemistry. The pyrazine ring

can engage in hydrogen bonding and other non-covalent interactions with biological targets.

Several FDA-approved drugs, such as the antituberculosis agent Pyrazinamide and the diuretic

Amiloride, feature this core structure, highlighting its pharmacological importance.[4][5] The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1501785?utm_src=pdf-interest
https://www.benchchem.com/product/b1501785?utm_src=pdf-body
https://www.benchchem.com/product/b1501785?utm_src=pdf-body
https://www.lookchem.com/casno111454-68-3.html
https://www.hmdb.ca/metabolites/HMDB0035289
https://www.thegoodscentscompany.com/data/rw1008141.html
https://www.mdpi.com/1424-8247/17/9/1241
https://www.mdpi.com/1420-3049/28/21/7440
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1501785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a

molecule's steric, electronic, and pharmacokinetic properties, making substituted pyrazines like

5-Bromo-2,3-dimethylpyrazine valuable intermediates in the development of novel

therapeutics and functional materials.[6]

Core Compound Profile: 5-Bromo-2,3-
dimethylpyrazine
5-Bromo-2,3-dimethylpyrazine is characterized by a pyrazine ring substituted with two methyl

groups at the 2- and 3-positions and a bromine atom at the 5-position. The bromine atom,

being an electron-withdrawing group, influences the reactivity of the pyrazine ring, making the

compound a key intermediate for creating more complex molecules through substitution

reactions.[1]

Chemical Structure
The structural arrangement of 5-Bromo-2,3-dimethylpyrazine is fundamental to its chemical

behavior.

Caption: Chemical structure of 5-Bromo-2,3-dimethylpyrazine.

Physicochemical Properties
A summary of the key physical and chemical properties of 5-Bromo-2,3-dimethylpyrazine is

provided below. These properties are essential for designing experimental conditions, including

solvent selection, reaction temperature, and purification methods.
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Property Value Source

CAS Number 111454-68-3 [1][7]

Molecular Formula C₆H₇BrN₂ [1]

Molecular Weight 187.04 g/mol [1][8]

Appearance
Data not available, likely a

solid or liquid
[1]

Boiling Point 218.0 ± 35.0 °C (Predicted) [1]

Density 1.500 ± 0.06 g/cm³ (Predicted) [1]

pKa -0.16 ± 0.10 (Predicted) [1]

Storage
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[1]

Structural Analysis & Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-2,3-
dimethylpyrazine after synthesis. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be

relatively simple. It should exhibit three distinct signals:

A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single proton on the

pyrazine ring (H-6).

Two singlets in the aliphatic region (δ 2.0-3.0 ppm), each integrating to 3 protons,

corresponding to the two non-equivalent methyl groups at the C-2 and C-3 positions. The

exact chemical shifts would be influenced by the electronic environment.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show six

distinct signals for the six carbon atoms in the molecule, as they are all in unique chemical

environments.
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Four signals in the aromatic region (δ 120-160 ppm) for the four carbon atoms of the

pyrazine ring. The carbon atom bonded to the bromine (C-5) would be expected at a lower

field compared to the other CH carbon (C-6).

Two signals in the aliphatic region (δ 15-25 ppm) for the two methyl group carbons.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound. The mass spectrum should show a characteristic isotopic pattern for a molecule

containing one bromine atom, with two major peaks of nearly equal intensity separated by 2

m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z

186 and 188.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands.

[9]

C-H stretching from the aromatic ring and methyl groups (~2900-3100 cm⁻¹).

C=N and C=C stretching vibrations from the pyrazine ring (~1400-1600 cm⁻¹).

C-Br stretching, typically found in the fingerprint region (< 800 cm⁻¹).

Synthesis and Reaction Mechanisms
While multiple synthetic routes may exist, a common and reliable method for the preparation of

bromo-substituted N-heterocycles is via the Sandmeyer-type reaction, involving the

diazotization of an amino precursor followed by bromination.

2,3-Dimethyl-5-aminopyrazine Diazotization
(NaNO₂, HBr, H₂O, 0-5 °C)

Pyrazine Diazonium Salt
(In situ intermediate)

Bromination
(CuBr) 5-Bromo-2,3-dimethylpyrazine

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-Bromo-2,3-dimethylpyrazine.

Experimental Protocol: Synthesis of 5-Bromo-2,3-
dimethylpyrazine
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This protocol is a representative procedure based on established methods for the synthesis of

similar bromo-heterocycles. Causality: The reaction is conducted at low temperatures (0-5 °C)

because diazonium salts are thermally unstable and can decompose prematurely. Hydrobromic

acid serves as both the acid catalyst and the source of the bromide counterion. Copper(I)

bromide is a classic catalyst for the Sandmeyer reaction, facilitating the displacement of the

diazonium group with bromide.

Materials:

2,3-Dimethyl-5-aminopyrazine

Hydrobromic acid (HBr, 48% aq.)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Deionized water

Diethyl ether or Dichloromethane

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Diazonium Salt Formation:

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, dissolve 2,3-Dimethyl-5-aminopyrazine (1.0 eq) in a solution of

hydrobromic acid (48%, ~3.0 eq) and water.

Cool the mixture to 0-5 °C in an ice-salt bath.

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal

temperature does not exceed 5 °C.

Stir the resulting mixture for an additional 30 minutes at 0-5 °C after the addition is

complete. The formation of the diazonium salt is typically observed.

Bromination (Sandmeyer Reaction):

In a separate flask, prepare a solution or suspension of Copper(I) bromide (1.2 eq) in

hydrobromic acid (48%, ~1.5 eq).

Slowly add the cold diazonium salt solution from Step 1 to the CuBr mixture. Vigorous

nitrogen gas evolution will be observed.

After the initial effervescence subsides, allow the reaction mixture to warm to room

temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction

goes to completion.

Workup and Purification:

Cool the reaction mixture to room temperature and extract the product with an organic

solvent like diethyl ether or dichloromethane (3x volumes).

Combine the organic layers and wash sequentially with deionized water, saturated sodium

bicarbonate solution (to neutralize excess acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by distillation

under reduced pressure to yield pure 5-Bromo-2,3-dimethylpyrazine.

Self-Validation: The protocol's success is validated by obtaining spectroscopic data (NMR, MS)

consistent with the target structure and achieving a satisfactory yield and purity, as determined

by chromatographic methods (TLC, GC).

Reactivity and Applications in Development
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The primary utility of 5-Bromo-2,3-dimethylpyrazine in research and development stems from

its reactivity, which makes it a valuable synthetic intermediate.[1]

Key Reactions
The C-Br bond is the most reactive site for transformations, particularly palladium-catalyzed

cross-coupling reactions. This capability is paramount in drug development for rapidly building

molecular complexity.

Potential Cross-Coupling Reactions Resulting Scaffolds

5-Bromo-2,3-dimethylpyrazine

Suzuki Coupling
+ R-B(OH)₂

Pd catalyst, base

Buchwald-Hartwig
+ R₂NHPd catalyst, base

Sonogashira Coupling
+ R-C≡CH

Pd/Cu catalyst, base

Heck Coupling
+ Alkene

Pd catalyst, base

Aryl-substituted Pyrazine

Amino-substituted Pyrazine

Alkynyl-substituted Pyrazine

Alkenyl-substituted Pyrazine

Click to download full resolution via product page

Caption: Reactivity profile of 5-Bromo-2,3-dimethylpyrazine.

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching

aryl or heteroaryl groups.[4][10]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to amino-

pyrazine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-

pyrazines.
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Applications
Pharmaceutical Development: As a versatile building block, it is used in the synthesis of

novel compounds for screening as potential drug candidates. The pyrazine core is a known

pharmacophore, and modifications via the bromo-substituent can lead to compounds with

activity against various targets, including kinases, ion channels, and receptors.[1][6]

Agrochemicals: Substituted pyrazines are used in the development of new herbicides and

pesticides. This compound could serve as a precursor to molecules with enhanced efficacy

or improved environmental profiles.[1]

Materials Science: Heteroaromatic compounds are used in the synthesis of organic light-

emitting diodes (OLEDs), sensors, and other functional materials. The specific electronic

properties of this pyrazine derivative could be exploited in these areas.

Flavor and Fragrance: Although the bromo-substituent itself is not desirable in a final flavor

product, it can be used as an intermediate to synthesize other pyrazine derivatives that

contribute to complex flavor profiles.[1]

Safety and Handling
Proper handling of 5-Bromo-2,3-dimethylpyrazine is essential in a laboratory setting. Based

on available safety data sheets, the compound presents several hazards.

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4), Causes skin

irritation (Category 2), Causes serious eye irritation (Category 2), and may cause respiratory

irritation (Category 3).[7][11]

Precautionary Measures:

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical

fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.

[11]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat.[7][14]
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Handling: Avoid breathing dust, fumes, or vapors.[7] Do not eat, drink, or smoke when

using this product.[12] Wash hands thoroughly after handling.[11]

Storage: Store in a well-ventilated place. Keep the container tightly closed and stored

under an inert atmosphere at the recommended temperature (2-8°C).[1][7]

Conclusion
5-Bromo-2,3-dimethylpyrazine is a strategically important chemical intermediate with a well-

defined profile of properties and reactivity. Its value lies in the combination of the

pharmacologically relevant pyrazine core and the synthetically versatile bromine handle. For

researchers in drug discovery, agrochemicals, and materials science, this compound offers a

reliable starting point for the construction of novel, high-value molecules through established

synthetic transformations like palladium-catalyzed cross-coupling. A thorough understanding of

its properties, synthesis, and safe handling procedures is crucial for its effective utilization in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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